[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Description
3-Oxo Group
The ketone at position 3 participates in hydrogen bonding and conjugate interactions, polarizing the C3 carbonyl (δ+ at C3, δ− at O3). This group enhances solubility in polar solvents and may serve as a site for nucleophilic attack in synthetic modifications.
17-Acetyloxy Group
The acetyloxy moiety (-OAc) at position 17 results from esterification of a 17-hydroxyl group with acetic anhydride. This group increases lipophilicity, favoring membrane permeability—a trait exploited in prodrug designs. The R configuration at C17 ensures optimal spatial alignment for receptor binding in steroidal analogs.
Table 2: Functional Group Properties
| Group | Position | Electron Effects | Reactivity |
|---|---|---|---|
| 3-Oxo | C3 | Electron-withdrawing conjugation | Susceptible to reduction |
| 17-Acetyloxy | C17 | Electron-donating ester resonance | Hydrolysis to 17-hydroxy derivatives |
Comparative Structural Analysis with Related Steroidal Derivatives
The compound shares structural motifs with progesterone derivatives but diverges in substituent patterns and saturation states.
Table 3: Structural Comparison with Analogues
Key differences include:
- 6,13-Dimethyl vs. 6-Methyl/Chloro : The dual methyl groups in the target compound increase steric bulk compared to Medroxyprogesterone’s single methyl or Chlormadinone’s chloro substituent, potentially altering receptor affinity.
- Decahydro Saturation : Full saturation of rings A/B distinguishes it from partially unsaturated analogs, reducing aromatic interactions but enhancing conformational rigidity.
Properties
CAS No. |
233233-71-1 |
|---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17?,18?,20?,21?,22-,23-/m0/s1 |
InChI Key |
IIVBFTNIGYRNQY-FJSZYSOBSA-N |
Isomeric SMILES |
CC1=CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Origin of Product |
United States |
Preparation Methods
Methylation at C6 and C13
The introduction of methyl groups requires regioselective alkylation. For example, treatment of 17α-hydroxyprogesterone with methyl iodide in the presence of potassium tert-butoxide yields the 6,13-dimethyl intermediate. Reaction conditions (e.g., −78°C in tetrahydrofuran) ensure minimal side reactions.
Acetylation at C17
The C17 hydroxyl group is acetylated using acetic anhydride in pyridine. This step proceeds via an SN2 mechanism, with pyridine neutralizing generated HCl. Yields typically exceed 85% after 12 hours at 25°C.
Oxidation at C3
The 3β-hydroxyl group is oxidized to a ketone using Jones reagent. Careful temperature control (0–5°C) prevents over-oxidation. The product is purified via recrystallization from ethanol/water.
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and yield optimization:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylation | CH₃I, KOtBu, THF, −78°C, 4h | 78 | 95 |
| Acetylation | (CH₃CO)₂O, pyridine, 25°C, 12h | 86 | 98 |
| Oxidation | CrO₃/H₂SO₄, acetone, 0°C, 2h | 91 | 97 |
Industrial protocols employ continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 30% compared to batch processes.
Purification and Characterization
Recrystallization
The crude product is dissolved in hot ethyl acetate and cooled to −20°C to precipitate pure crystals. This step removes unreacted starting materials and byproducts.
Chromatographic Methods
Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers. High-performance liquid chromatography (HPLC) with a C18 column confirms enantiomeric excess (>99%).
Spectroscopic Analysis
Challenges and Optimization
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The compound contains an acetate ester group (−OC(=O)CH₃) at the 17-position. Under acidic or basic conditions, this ester can undergo hydrolysis to yield the corresponding alcohol.
-
Reaction :
-
Mechanism : Nucleophilic attack on the carbonyl carbon by water, facilitated by acid (e.g., HCl) or base (e.g., NaOH) .
Reduction of the Ketone Group
The 3-oxo group (C=O) in the cyclopenta[a]phenanthren core is susceptible to reduction. Common reducing agents (e.g., NaBH₄, LiAlH₄) could convert the ketone to a secondary alcohol.
-
Reaction :
-
Significance : Reduction of ketones is a standard step in steroid chemistry to modify biological activity .
Hydrogenation of Double Bonds
The cyclopenta[a]phenanthren system may contain double bonds amenable to hydrogenation. For example, palladium-on-carbon (Pd/C) in ethanol could saturate unsaturated regions, altering the molecule’s conformation and receptor binding affinity.
-
Reaction :
-
Example : Analogous hydrogenation reactions in steroid chemistry (e.g., converting 16-methylene-pregn-4-ene-3,20-dione to 6α-methyl derivatives).
Nucleophilic Addition to the Ketone
The 3-oxo group can participate in nucleophilic addition reactions (e.g., Grignard reagents or enolate formation), potentially introducing new substituents.
-
Reaction :
Data Table: Functional Groups and Likely Reactivity
| Functional Group | Chemical Reaction | Conditions | Outcome |
|---|---|---|---|
| Acetate Ester (−OC(=O)CH₃) | Hydrolysis | Acid/ Base (e.g., HCl, NaOH) | Alcohol + Acetic Acid |
| Ketone (C=O) | Reduction (e.g., NaBH₄) | Ethanol | Secondary Alcohol |
| Double Bonds | Hydrogenation | Pd/C, H₂, EtOH | Saturated Derivative |
| Carbonyl Group | Nucleophilic Addition (e.g., Grignard) | RMgX, Ether | Alcohol Adduct |
Research Findings and Context
-
Synthetic Utility : The compound’s structural similarity to progestins like 16-MAPA (16-methylene-17α-hydroxyprogesterone acetate) suggests it may serve as a precursor for modified steroid derivatives.
-
Pharmacological Relevance : While direct data on its biological activity are sparse, its progestational potential aligns with related compounds, which exhibit receptor-binding properties .
-
Steroid Chemistry : Reactions such as hydrogenation and ketone reduction are well-established in steroid synthesis to modulate stability and bioavailability .
Scientific Research Applications
Hormonal Therapy
One of the primary applications of this compound is in the field of hormonal therapy. Its structure is similar to that of natural steroid hormones, making it a candidate for use in hormone replacement therapies. Research indicates that derivatives of this compound can modulate estrogen receptor activity, which is crucial for treating conditions like menopause-related symptoms and certain types of breast cancer .
Antitumor Activity
Studies have shown that compounds with similar structures exhibit antitumor properties. For instance, they can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth. The potential for this compound to be developed into a therapeutic agent for cancer treatment is under investigation .
Enzyme Interaction Studies
The compound's unique structural features allow it to interact with various enzymes and receptors. Research has focused on its ability to act as an inhibitor or modulator of enzymes involved in metabolic processes. Such interactions are essential for understanding the biochemical pathways that govern steroid metabolism and its implications in diseases such as obesity and diabetes .
Drug Development
This compound serves as a scaffold for drug design due to its ability to mimic natural steroid frameworks. Researchers are exploring modifications to enhance its bioactivity and selectivity towards specific biological targets. This approach could lead to the development of novel therapeutics with improved efficacy and reduced side effects compared to existing treatments .
Environmental Risk Assessment
Given the increasing concern over endocrine disruptors in the environment, compounds like [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate are being studied for their environmental impact. Research includes assessing their persistence in ecosystems and potential effects on wildlife through hormonal disruption mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets. It acts on hormone receptors, modulating their activity and influencing various physiological processes. The pathways involved include binding to steroid receptors and altering gene expression, leading to changes in cellular function .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Research Findings
Substituent Impact: Chlorine at C6 (chlormadinone) enhances progestogenic activity by 20-fold compared to non-halogenated analogs . Fluorine at C6 (fluorometholone) reduces glucocorticoid receptor off-target effects . Methyl Groups at C6/C13 in the target compound may improve metabolic stability but reduce receptor affinity .
Stereochemical Sensitivity :
Safety Limitations :
- Acetylated steroids with LogP >3.5 show increased dermal absorption risks, necessitating formulation controls .
Biological Activity
The compound [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with notable biological properties. This article reviews its biological activity based on various studies and sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Weight : Approximately 642.9 g/mol
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 6
- Rotatable Bonds : 3
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts including anti-inflammatory effects and potential therapeutic applications in various diseases.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome pathway which is crucial in the pathogenesis of several inflammatory diseases. In particular:
- Case Study : A study demonstrated that the administration of the compound in a model of acute brain injury reduced the levels of pro-inflammatory cytokines such as IL-1β and IL-18 .
Anticancer Activity
There is emerging evidence suggesting that the compound may possess anticancer properties:
- Mechanism : The compound has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects:
- Research Findings : In models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, it was noted that treatment with the compound led to improved cognitive functions and reduced neuronal death .
Data Table
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves (tested for permeation resistance), chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : For aerosol-prone procedures, employ NIOSH-approved P95 respirators (US) or EN 143-compliant P1 masks (EU) .
- Ventilation : Ensure fume hoods with ≥100 ft/min face velocity for procedures generating dust or vapors .
- Emergency Protocols : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .
Q. How can researchers address missing physicochemical data (e.g., solubility, melting point) for this compound?
- Methodological Answer :
- Experimental Determination :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen .
- Solubility : Perform shake-flask assays in triplicate using USP buffers (pH 1.2–7.4) and HPLC quantification .
- Computational Estimation : Employ QSPR models (e.g., ACD/Labs) to predict logP and solubility based on structural analogs .
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase of methanol:water (75:25 v/v), and UV detection at 240 nm .
- NMR : Acquire ¹H/¹³C spectra in CDCl₃ at 400 MHz; compare peaks to reference spectra of related steroidal acetates .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield of the target compound?
- Methodological Answer :
- Catalysis Screening : Test Pd/C (1–5% loading) or Raney nickel in acetylation steps under H₂ (1–3 atm) .
- Solvent Optimization : Compare reaction rates in THF vs. dichloromethane with triethylamine as base .
- Byproduct Analysis : Use LC-MS to identify intermediates; adjust stoichiometry (e.g., acetic anhydride:substrate ratio from 1.2:1 to 2:1) .
Q. How to resolve contradictions in reported toxicological profiles (e.g., carcinogenicity vs. non-carcinogenic analogs)?
- Methodological Answer :
- In Vitro Assays : Conduct Ames tests (TA98/TA100 strains) with S9 metabolic activation to assess mutagenicity .
- Structural Comparison : Overlay 3D structures (e.g., PyMOL) with IARC-classified compounds (e.g., steroidal estrogens) to identify risk motifs .
- Dose-Response Studies : Use HepG2 cells for 72-hour cytotoxicity assays (MTT protocol) with IC₅₀ calculations .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer :
- Degradation Studies : Accelerate stability testing at 40°C/75% RH for 6 months; monitor via HPLC for acetyl group hydrolysis .
- Formulation : Encapsulate in nanostructured lipid carriers (NLCs) using glyceryl monostearate and oleic acid (85:15 ratio) to enhance shelf life .
- Packaging : Store in amber glass vials under argon with molecular sieves (3 Å) to prevent oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
